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Tungsten-titanium - 58397-70-9

Tungsten-titanium

Catalog Number: EVT-391793
CAS Number: 58397-70-9
Molecular Formula: TiW
Molecular Weight: 231.7 g/mol
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Product Introduction

Source and Classification

Tungsten-titanium compounds are classified under non-ferrous alloys, specifically focusing on refractory metals. They are utilized in various applications due to their unique properties that arise from the combination of both metals. The classification also includes master alloys that serve as precursors for creating titanium-based alloys .

Synthesis Analysis

Methods of Synthesis

The synthesis of tungsten-titanium compounds typically involves several methods:

  1. Direct Alloying: This method involves melting tungsten and titanium together at high temperatures to form an alloy. The process requires precise control over temperature and composition to ensure uniformity.
  2. Mechanical Alloying: In this method, tungsten and titanium powders are milled together under inert conditions to achieve a homogeneous mixture before being sintered.
  3. Chemical Vapor Deposition: This technique can also be employed to create thin films of tungsten-titanium alloys, particularly for electronic applications.

Technical Details

The synthesis often requires temperatures exceeding 3000°C due to the high melting points of both metals. The use of high-purity starting materials is crucial to avoid contamination that could affect the mechanical properties of the final alloy .

Molecular Structure Analysis

Structure

Tungsten-titanium compounds exhibit complex crystalline structures influenced by the proportions of each metal in the alloy. Tungsten typically crystallizes in a body-centered cubic structure (α-phase), while titanium can exist in both hexagonal close-packed and body-centered cubic forms depending on temperature and pressure conditions .

Data

  • Tungsten: Body-centered cubic structure with a lattice parameter of approximately 3.165 Å.
  • Titanium: Hexagonal close-packed structure with a lattice parameter of approximately 2.95 Å for a = 2.95 Å and c = 4.68 Å in its most stable form.
Chemical Reactions Analysis

Reactions

Tungsten-titanium compounds can participate in various chemical reactions, particularly oxidation reactions where they form oxides:

  • Oxidation: Tungsten reacts with oxygen to form tungsten oxides (WO₃), while titanium forms titanium dioxide (TiO₂). The presence of both metals can lead to complex oxide formations.
  • Reduction Reactions: These compounds can also undergo reduction reactions where they are reduced back to their metallic forms using reducing agents such as hydrogen or carbon at elevated temperatures.

Technical Details

The reactivity of tungsten-titanium compounds varies based on their composition and structural form, influencing their stability in different environments .

Mechanism of Action

Process

The mechanism of action for tungsten-titanium compounds primarily revolves around their ability to withstand extreme conditions without degrading. This property is crucial in applications such as aerospace components where materials are exposed to high temperatures and corrosive environments.

Data

Research indicates that tungsten-titanium alloys maintain structural integrity up to temperatures exceeding 1500°C, making them suitable for high-performance applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Density: Varies depending on composition but generally remains high due to tungsten's significant contribution.
  • Melting Point: The melting point can exceed 3000°C depending on the specific alloy composition.
  • Hardness: High hardness values make these alloys suitable for wear-resistant applications.

Chemical Properties

  • Corrosion Resistance: Both tungsten and titanium exhibit excellent resistance to oxidation, particularly at elevated temperatures.
  • Reactivity: The reactivity is moderate; they do not react readily with acids but can be oxidized by strong oxidizers.

Relevant data from studies indicate that tungsten-titanium alloys perform exceptionally well in harsh environments compared to traditional materials .

Applications

Tungsten-titanium compounds find extensive use in various scientific and industrial applications:

  • Aerospace Engineering: Used for components that require high strength-to-weight ratios and thermal stability.
  • Medical Devices: Employed in surgical instruments due to their biocompatibility and resistance to sterilization processes.
  • Manufacturing Tools: Utilized in cutting tools and wear-resistant surfaces where durability is paramount.

These applications leverage the unique properties of tungsten-titanium alloys, making them indispensable in modern technology .

Synthesis Methodologies and Advanced Fabrication Techniques

Powder Metallurgy Approaches for Tungsten-Titanium Alloy Synthesis

Powder metallurgy (PM) represents the foundational methodology for synthesizing tungsten-titanium alloys and composites, enabling precise control over composition and microstructure. The process typically involves three sequential stages: green mixture preparation, carbidization via furnace annealing, and ball milling of annealed products. A comprehensive parametric study revealed that optimal WC and TiC synthesis requires specific carbon precursors, milling parameters (ball diameter: 16–32 mm; ball mass: 200–300 g), and annealing conditions (temperature: 1200–2000°C; duration: 2–4 hours). These parameters yield grain sizes below 2 microns with free carbon content under 0.1% – critical for mechanical performance [1].

Mechanochemical synthesis offers an alternative PM route using elemental mixtures or oxide precursors. High-energy ball milling induces solid-state reactions at lower temperatures than conventional annealing, though challenges persist with iron contamination (from milling bodies) and residual carbon (0.2–0.8%). For oxide-derived routes, carbothermal reduction employs carbon black under argon/hydrogen atmospheres at 600–1400°C, producing sub-100nm WC powders when acetylene black serves as the carbon source [1]. Regression models validated via 10-fold cross-confirmation optimize these multi-variable processes, ensuring reproducible synthesis of high-purity ceramics [1] [3].

Table 1: Key Parameters in Powder Metallurgy Synthesis of Tungsten-Titanium Compounds

Process VariableOptimal RangeEffect on Product
Carbidization Temperature1200–2000°CLower temperatures yield finer grains (<2 μm)
Milling Ball Diameter16–32 mmSmaller balls enhance refinement but increase contamination risk
Carbon PrecursorAcetylene blackMinimizes free carbon (<0.1%)
Annealing Duration2–4 hoursPrevents incomplete carbidization

Plasma-Assisted Sintering and Arc Melting Processes

Field-Assisted Sintering (FAST), also termed Spark Plasma Sintering (SPS), overcomes limitations of conventional sintering by applying high-energy electric pulses and uniaxial pressure. This technique achieves rapid densification (minutes versus hours) at reduced temperatures, suppressing grain growth. For pure tungsten, a modified FAST setup using a boron nitride (BN)-coated graphite foil increases current density through the powder, elevating local temperatures. This innovation enhances relative density from 87.7% (conventional FAST) to 99.2%, while reducing porosity and improving mechanical resilience – critical for plasma-facing fusion reactor components [4].

Arc melting addresses challenges in producing high-tungsten alloys (>10% W). Traditional methods struggle with incomplete melting and segregation, but a novel pre-compaction technique solves this:

  • Compaction: Tungsten powder is pressed at 50–1000 MPa into blanks
  • Crushing: Blanks are fragmented into 0.1–5 mm particles
  • Mixing: Particles combined with sponge titanium/zirconium (≤40% W)
  • Melting: Vacuum arc melting performed ≥2 times, cooling to <200°C between cyclesThis method ensures uniform W distribution and eliminates inclusions, enabling titanium-tungsten alloys with up to 40% tungsten content [5] [10].

Table 2: Arc Melting Parameters for Homogeneous Titanium-Tungsten Alloys

Processing StepConditionsOutcome
Tungsten Compaction50–1000 MPa pressureReduces powder volume, enhances mixing
Particle Size0.1–5 mmFacilitates complete melting
Melting Cycles≥2 passesEliminates compositional segregation
Cooling Interval<200°C between meltsPrevents thermal stress cracking

Hybrid Techniques Integrating Additive Manufacturing and Rolling

Hybrid manufacturing synergizes additive processes with thermomechanical treatments to achieve complex geometries with enhanced properties. For tungsten carbide (WC), Spark Plasma Sintering (SPS) couples with Additive Manufacturing (AM) to fabricate intricate components from nanosized powders. SPS parameters (1550°C, 50 MPa) facilitate full densification with minimal grain coarsening, while AM enables near-net-shape production. Integrated finite element models simulate SPS-AM processes based on the Skorohod-Olevsky sintering theory, incorporating temperature-dependent activation energy (800 kJ/mol) and stress exponents (n=4.0) to predict densification behavior [9].

Post-sintering rolling/forging further refines microstructure. For titanium-tungsten targets, chemical plating (8–10 μm nickel layers) enables robust bonding to copper/alu minum backplates. This is essential for semiconductor sputtering targets requiring high bonding strength under thermal cycling. The plated interface withstands operational stresses exceeding those tolerated by direct-brazed assemblies [8].

Nanostructure Integration via Self-Assembly and Laser Processing

Nanoscale tungsten-titanium architectures exploit self-assembly principles and directed energy processing. Electrospinning produces titanium-tungsten composite oxide nanofibers through a sol-gel route:

  • Precursor Solution: Titanium isopropoxide and tungsten chloride dissolved in acetic acid/ethanol
  • Polymer Additive: Polyvinylpyrrolidone (PVP) added (7–12 wt%) to adjust viscosity
  • Spinning: Applied voltage forms nanofibers collected as nonwoven mats
  • Calcination: 450–600°C pyrolysis removes organics, yielding crystalline WO₃-TiO₂ fibersThe resulting nanostructures exhibit 5–15 nm crystallites with high specific surface areas, suitable for photocatalytic applications [7].

Laser processing achieves localized nanostructural modifications in sintered composites. For CP Ti-WC composites, laser surface melting refines grain boundaries and enhances W solid-solution strengthening. At 5 wt% WC, composites reach tensile strengths of 1042 MPa and hardness of 362 HV – increases of >40% over pure titanium. The homogeneous dispersion of nano-WC particles via mechanochemical synthesis (Section 1.1) underpins this performance [6] [9].

Table 3: Electrospinning Parameters for Titanium-Tungsten Composite Nanofibers

Processing ParameterValue/RangeRole in Nanofiber Formation
Precursor Ratio (Ti:W)1:1 to 4:1Controls oxide stoichiometry
PVP Concentration7–12 wt%Governs solution viscosity & fiber continuity
Applied Voltage15–25 kVInduces jet formation
Calcination Temperature450–600°CConverts precursors to crystalline oxides

Properties

CAS Number

58397-70-9

Product Name

Tungsten-titanium

IUPAC Name

titanium;tungsten

Molecular Formula

TiW

Molecular Weight

231.7 g/mol

InChI

InChI=1S/Ti.W

InChI Key

MAKDTFFYCIMFQP-UHFFFAOYSA-N

SMILES

[Ti].[W]

Canonical SMILES

[Ti].[W]

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